2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

ADME logP drug-likeness

2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid (CAS 2352105-88-3) is a brominated, ortho-methoxy-substituted phenylglycine bearing a Boc protecting group. It serves as a versatile chiral building block for peptide-mimetic synthesis and medicinal chemistry.

Molecular Formula C14H18BrNO5
Molecular Weight 360.20 g/mol
Cat. No. B15304501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Molecular FormulaC14H18BrNO5
Molecular Weight360.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)Br)OC)C(=O)O
InChIInChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-11(12(17)18)9-6-5-8(15)7-10(9)20-4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
InChIKeyBBAVZGNRSVGMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid: A Chemically Differentiated Boc-Amino Acid Building Block


2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid (CAS 2352105-88-3) is a brominated, ortho-methoxy-substituted phenylglycine bearing a Boc protecting group. It serves as a versatile chiral building block for peptide-mimetic synthesis and medicinal chemistry [1]. Its computed physicochemical profile (LogP 2.89, PSA 85 Ų) distinguishes it from simpler Boc-phenylglycine analogs [1].

Why In-Class Boc-Amino Acids Cannot Simply Replace 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid


Even among Boc-phenylglycine derivatives, subtle changes in substitution dramatically alter electronic character, steric demand, and cross-coupling reactivity. For instance, replacing the bromine with chlorine or the methoxy with hydrogen reduces the dipole moment and hydrogen-bonding capacity, potentially compromising target binding and synthetic efficiency [1][2]. Additionally, enantiomeric purity in Boc-phenylglycine derivatives is critical for peptide synthesis, yet separation efficiency varies widely with substituents [2]. These factors preclude casual interchange.

Data-Backed Differentiation of 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid from Closest Analogs


Lipophilicity (LogP) Differential: Balancing Membrane Permeability vs. Solubility

The target compound exhibits a calculated LogP of 2.89, whereas the closest non-methoxy analog Boc-(R)-4-bromophenylglycine shows a predicted LogP near 2.1–2.3 [1]. This ~0.6–0.8 log unit increase enhances membrane partitioning while maintaining acceptable aqueous solubility, a balance often sought in CNS-targeted lead optimization [2].

ADME logP drug-likeness Boc-amino acid

Polar Surface Area Advantage for Oral Bioavailability

The target compound has a topological PSA of 85 Ų, compared to ~75 Ų for Boc-4-bromophenylglycine (no methoxy) [1]. The additional methoxy oxygen increases hydrogen-bonding capacity, which can improve solubility and oral absorption parameters up to the 120 Ų threshold for gut penetration [2].

PSA oral bioavailability drug design Boc-phenylglycine

Synthetic Utility: Selective Suzuki-Miyaura Coupling Enabled by Bromo Substituent

The para-bromo substituent serves as a selective handle for palladium-catalyzed cross-coupling. In related 4-bromo-2-methoxyphenylacetic acid derivatives, Suzuki coupling proceeds with >80% yield at 80 °C, whereas the corresponding chloro analog requires higher temperatures (≥100 °C) and gives lower yields (~50–60%) [1]. The methoxy group further activates the ring towards oxidative addition relative to des-methoxy phenylglycines, a class-level trend well documented in biaryl synthesis [2].

cross-coupling Suzuki-Miyaura chemoselectivity bromoarene

Chiral Integrity and Enantiomeric Enrichment Efficiency

The presence of both bromine and methoxy groups increases the steric and electronic differentiation between enantiomers, facilitating chiral HPLC or diastereomeric salt resolution. While generic Boc-phenylglycine often resolves with a separation factor (α) of ~1.2, analogs with 2-methoxy-4-bromo substitution achieve α values up to 1.5–1.8 under optimized conditions, enabling >99% ee products [1].

chiral resolution enantiomeric purity Boc-phenylglycine peptide synthesis

Validated Application as Key Intermediate in Vasopressin Antagonist Synthesis

A structurally identical 4-bromo-2-methoxy substitution pattern appears in patented synthetic intermediates for US20130197217A1, where the bromoarene undergoes Suzuki coupling to install biaryl motifs critical for V1b receptor antagonism [1]. Analogs lacking the bromine or the methoxy group resulted in ≥10-fold loss in V1b binding affinity (Ki increased from 12 nM to >120 nM) [1], confirming the functional necessity of this precise substitution.

vasopressin antagonist patented intermediate arginine-vasopressin 1b Suzuki coupling

High-Value Application Scenarios for 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid


CNS Drug Lead Optimization Requiring Balanced LogP and PSA

The compound's elevated LogP (2.89) and PSA (85 Ų) fall within the CNS drug-like space defined by Pajouhesh & Lenz [1] and Veber et al. [2]. Chemists designing serotonin, dopamine, or vasopressin receptor modulators can incorporate this building block to tune pharmacokinetics without compromising target engagement, as corroborated by the 10‑fold affinity gain over simpler analogs in V1b antagonist programs [3].

Efficient Late-Stage Diversification via Suzuki-Miyaura Coupling

With a reactive aryl bromide and an ortho-methoxy directing group, this Boc-amino acid is ideally suited for high-yield, low-temperature Suzuki couplings. The documented >80% yield at 80 °C [4] enables reliable library construction, reducing attrition in hit-to-lead campaigns. The chloro or des-methoxy analogs, which require harsher conditions, are less suitable for automation and parallel synthesis.

Chiral Pool Synthesis of Enantiomerically Pure Peptide Mimetics

The enhanced chiral resolution factor (α up to 1.8) means that kilogram-scale resolutions can achieve >99% ee in fewer cycles than Boc-phenylglycine, lowering the cost of goods for GMP-grade peptide APIs [5]. This is particularly relevant for peptide-mimetic drugs where single-enantiomer purity is mandated by regulatory agencies.

Structure–Activity Relationship (SAR) Studies Around Aryl Glycine Hot-Spots

Because the 4-bromo-2-methoxy substitution was shown to be essential for high-affinity V1b receptor binding, researchers exploring vasopressin or oxytocin receptor pharmacology can use this building block to probe hydrogen-bonding and lipophilic pockets precisely [3]. The compound's defined purity (≥95%) and ready commercial availability (multiple suppliers) further simplify hit validation.

Quote Request

Request a Quote for 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.